N-(3-acetylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, and a trimethylphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide typically involves the following steps:
Acetylation of 3-aminophenyl: The starting material, 3-aminophenyl, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form N-(3-acetylphenyl)amine.
Formation of 2-(2,3,6-trimethylphenoxy)acetyl chloride: 2,3,6-trimethylphenol is reacted with thionyl chloride to form 2-(2,3,6-trimethylphenoxy)acetyl chloride.
Amidation Reaction: N-(3-acetylphenyl)amine is then reacted with 2-(2,3,6-trimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(3-acetylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Materials Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the acetyl and trimethylphenoxy groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
N-(3-acetylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can be compared with other similar compounds such as:
N-(3-acetylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide: Similar structure but with different substitution pattern on the phenoxy group.
N-(3-acetylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide: Similar structure but with different substitution pattern on the phenoxy group.
N-(3-acetylphenyl)-2-(2,3,6-trimethylphenoxy)propionamide: Similar structure but with a propionamide moiety instead of an acetamide moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both acetyl and trimethylphenoxy groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-12-8-9-13(2)19(14(12)3)23-11-18(22)20-17-7-5-6-16(10-17)15(4)21/h5-10H,11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJLQDMSVIWJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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